4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (hereafter referred to as the target compound) is a thiazole-based derivative characterized by:
- A 2,4-dimethoxyphenyl substituent at the 3-position of the thiazole ring.
- An N-[(2-methoxyphenyl)methyl]carboxamide group at the 5-position.
- A 2-sulfanylidene moiety contributing to the dihydrothiazole scaffold.
These analogs often exhibit diverse bioactivities, including anticancer and antimicrobial properties, influenced by substituent variations .
Properties
IUPAC Name |
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-25-13-8-9-14(16(10-13)27-3)23-18(21)17(29-20(23)28)19(24)22-11-12-6-4-5-7-15(12)26-2/h4-10H,11,21H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNKPFWISCWENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the N-[(2-methoxyphenyl)methyl] group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, the aromatic rings and methoxy groups can participate in hydrophobic interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their differences are summarized below:
Substituent Impact Analysis:
- R<sup>3</sup> Position: Methoxy groups (target compound) enhance lipophilicity and may improve membrane permeability compared to chloro (e.g., ) or fluoro (e.g., ) substituents. However, excessive methoxy groups could reduce water solubility . Aromatic vs.
- N-Aryl vs. NH2: Substituted aryl groups (e.g., ) often enhance metabolic stability compared to primary amides .
Physicochemical and Spectral Properties
- Melting Points : Analogues with hydrogen-bonding groups (e.g., –NH2) exhibit higher melting points (e.g., 270–272°C for ), whereas bulky aryl substituents may lower crystallinity.
- NMR Signatures :
Bioactivity Correlations
- Anticancer Activity : Fluorophenyl-substituted thiazoles (e.g., ) show potent activity (IC50 ~2 µM), likely due to enhanced electrophilicity and DNA intercalation. The target compound’s methoxy groups may reduce cytotoxicity but improve selectivity .
- Antimicrobial Potential: Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial effects, suggesting that electron-withdrawing groups (e.g., nitro) are critical for microbial target engagement.
Computational Insights
- Molecular Similarity Metrics : The target compound’s Tanimoto and Dice similarity scores with active analogs (e.g., ) could predict overlapping bioactivity profiles .
- Hydrogen-Bonding Networks : Methoxy groups may participate in C–H···O or O–H···N interactions, stabilizing crystal packing or protein-ligand complexes .
Biological Activity
The compound 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the thiazole family and exhibits a range of biological activities. This article aims to explore its biological properties, focusing on its anticancer potential, antimicrobial effects, and mechanisms of action supported by various research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. The compound has shown significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
- HT-29 (colon cancer)
In vitro assays demonstrated that the compound inhibited cell growth effectively, with IC50 values indicating strong cytotoxicity. For example, a related thiazole derivative exhibited an IC50 value of approximately 8 μM against the MCF7 cell line .
Mechanism of Action :
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have indicated that it may activate caspases and inhibit key signaling pathways such as ERK1/2, leading to reduced proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
The thiazole moiety is also known for its antimicrobial properties. Compounds similar to the one discussed have been tested against various bacterial strains, showing promising results:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
Research indicates that certain thiazole derivatives have exhibited zones of inhibition ranging from 15 to 19 mm against these bacteria at concentrations around 500 µg/disk . The activity was linked to the ability of these compounds to disrupt bacterial cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiazole derivatives, including our compound, revealed that modifications at specific positions significantly enhanced anticancer activity. The introduction of electron-withdrawing groups increased potency against A549 and MCF7 cells. The study utilized MTT assays for quantifying cell viability and flow cytometry for apoptosis detection.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that compounds with a similar scaffold exhibited MIC values as low as 62.5 µg/mL, suggesting potential for development into new antibacterial agents .
Research Findings Summary Table
| Activity | Cell Line/Bacteria | IC50/MIC | Mechanism |
|---|---|---|---|
| Anticancer | A549 | ~8 μM | Apoptosis induction via caspase activation |
| MCF7 | ~8 μM | ERK1/2 pathway inhibition | |
| Antimicrobial | E. coli | ~500 µg/disk | Disruption of cell wall synthesis |
| S. aureus | ~62.5 µg/mL | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
